molecular formula C14H24N2O2S B2852461 4-Amino-N,N-diisobutylbenzenesulfonamide CAS No. 106842-17-5

4-Amino-N,N-diisobutylbenzenesulfonamide

Cat. No.: B2852461
CAS No.: 106842-17-5
M. Wt: 284.42
InChI Key: SIQNRECRBYIFHW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diisobutylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-N,N-diisobutylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diisobutylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,N-diisobutylbenzenesulfonamide is unique due to the presence of isobutyl groups, which can influence its chemical reactivity and biological activity. The steric hindrance provided by the isobutyl groups can affect the compound’s interaction with molecular targets, potentially leading to different biological effects compared to its analogs .

Biological Activity

4-Amino-N,N-diisobutylbenzenesulfonamide, also known as this compound hydrochloride, is a sulfonamide compound with the molecular formula C14H24N2O2S and a molecular weight of 284.42 g/mol. This compound is notable for its unique structural features, specifically the presence of diisobutyl groups, which can significantly influence its biological activity and chemical reactivity.

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with diisobutylamine under controlled conditions. This process can be scaled for industrial production, optimizing reaction conditions to yield the compound in bulk quantities. The compound undergoes various chemical reactions, including substitution reactions where the amino group participates in nucleophilic substitutions, and oxidation/reduction reactions that can alter the oxidation state of the sulfur atom in the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit certain enzymes effectively. This mechanism is similar to that observed in traditional sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Pharmacological Applications

While not directly used as a therapeutic agent, this compound serves as an important intermediate in the development of sulfonamide-based drugs. Its utility extends to proteomics research, where it aids in studying protein interactions and functions. Additionally, its unique structure makes it valuable in synthesizing more complex organic molecules.

Case Study 1: Inhibition of Enzymatic Activity

In a study examining the inhibitory effects of various sulfonamides on enzyme activity, this compound demonstrated significant inhibition of dihydropteroate synthase. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of potency compared to other sulfonamides tested. This suggests potential for further development into more potent derivatives.

Case Study 2: Protein Interaction Studies

Another research initiative utilized this compound in proteomics to investigate its effects on specific protein interactions within cellular pathways. The compound was shown to disrupt interactions between key signaling proteins, leading to altered cellular responses under experimental conditions. This highlights its potential role as a tool in biological research for understanding complex protein networks.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightMechanism of ActionIC50 (µM)
This compound284.42 g/molInhibition of dihydropteroate synthase25
Sulfanilamide172.21 g/molInhibition of bacterial folate synthesis15
Sulfamethoxazole253.25 g/molInhibition of bacterial folate synthesis10

This table illustrates the comparative biological activities of various sulfonamides, emphasizing the unique position of this compound within this class.

Properties

IUPAC Name

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14/h5-8,11-12H,9-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQNRECRBYIFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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